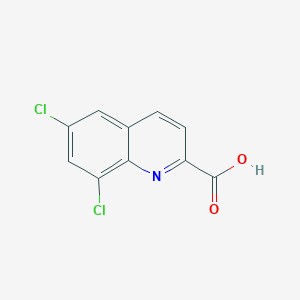
2-Quinolinecarboxylic acid, 6,8-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinecarboxylic acid, 6,8-dichloro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions on the quinoline ring, and a carboxylic acid group at the 2nd position. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinecarboxylic acid, 6,8-dichloro- typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method involves the reaction of 6,8-dichloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of quinoline in the presence of a catalyst, followed by carboxylation using carbon dioxide. The reaction conditions are optimized to maximize the yield and purity of the final product .
Types of Reactions:
Oxidation: 2-Quinolinecarboxylic acid, 6,8-dichloro- can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Quinolinecarboxylic acid, 6,8-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Quinolinecarboxylic acid, 6,8-dichloro- involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. For example, it has been shown to inhibit the oxidation of pyruvate and other key metabolic intermediates in mitochondria . This inhibition can lead to the accumulation of toxic metabolites, ultimately resulting in cell death.
Comparaison Avec Des Composés Similaires
Quinaldic Acid (Quinoline-2-carboxylic acid): Similar structure but lacks the chlorine atoms at the 6th and 8th positions.
Quinclorac (3,7-Dichloroquinoline-8-carboxylic acid): Similar structure but has chlorine atoms at the 3rd and 7th positions instead of the 6th and 8th.
Uniqueness: 2-Quinolinecarboxylic acid, 6,8-dichloro- is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the formation of specific derivatives that may not be possible with other similar compounds .
Propriétés
Formule moléculaire |
C10H5Cl2NO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
6,8-dichloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)7(12)4-6/h1-4H,(H,14,15) |
Clé InChI |
LRSUJHRMCRMUAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C(C=C(C=C21)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



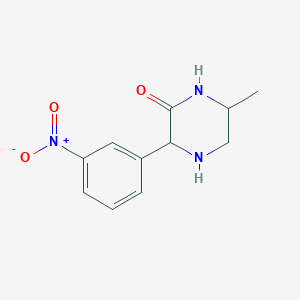
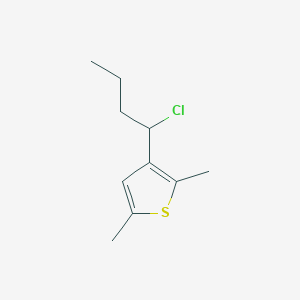

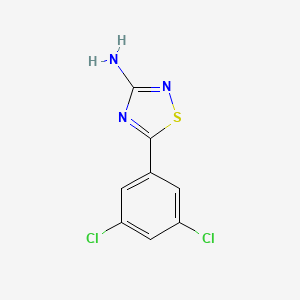
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
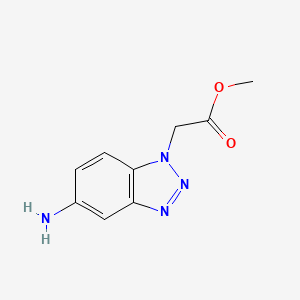

![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
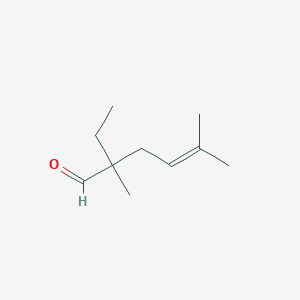
![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
